tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate
Description
Properties
Molecular Formula |
C12H17IN2O3 |
|---|---|
Molecular Weight |
364.18 g/mol |
IUPAC Name |
tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H17IN2O3/c1-12(2,3)18-11(16)15(4)8-6-14-7-9(17-5)10(8)13/h6-7H,1-5H3 |
InChI Key |
GNRQUXYFLRFNFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1I)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate involves several steps. One common synthetic route includes the reaction of 4-iodo-5-methoxypyridin-3-amine with tert-butyl chloroformate and N-methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding N-oxide, while substitution reactions can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
tert-Butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
tert-Butyl N-(4-iodo-5-methoxypyridin-3-yl)-N-methylcarbamate can be compared with other similar compounds such as:
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate: This compound has a similar structure but lacks the N-methyl group.
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate: This compound has a different substitution pattern on the pyridine ring.
tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate: This compound has two methoxy groups instead of one.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the tert-butyl and N-methyl groups, which can influence its reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
